tert-butyl 4-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
Tert-butyl 4-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate: is a complex organic compound characterized by its bromomethyl group and bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the reaction of a suitable bicyclic precursor with bromomethylating agents under controlled conditions. The reaction conditions often require the use of strong bases and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product. The choice of reagents and solvents is also critical to achieving a cost-effective and scalable process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: Reduction reactions can be used to convert the bromomethyl group to a methylene group.
Substitution: Nucleophilic substitution reactions can replace the bromomethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Methylene derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, tert-butyl 4-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate can be used to study enzyme-substrate interactions and to develop new biochemical assays.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural complexity allows for the creation of diverse molecular scaffolds that can interact with biological targets.
Industry: In industry, this compound can be used in the production of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism by which tert-butyl 4-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Tert-butyl 4-(bromomethyl)benzoate: Similar in structure but lacks the bicyclic core.
Tert-butyl 4-(bromomethyl)phenylcarbamate: Another compound with a bromomethyl group but different functional groups.
Uniqueness: Tert-butyl 4-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to its bicyclic structure, which provides additional stability and reactivity compared to its linear counterparts. This structural feature allows for a wider range of chemical transformations and applications.
Properties
CAS No. |
2613388-52-4 |
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Molecular Formula |
C12H20BrNO2 |
Molecular Weight |
290.20 g/mol |
IUPAC Name |
tert-butyl 4-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C12H20BrNO2/c1-11(2,3)16-10(15)14-8-12(7-13)5-4-9(14)6-12/h9H,4-8H2,1-3H3 |
InChI Key |
ZIQWAGYVJODYED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC1C2)CBr |
Purity |
95 |
Origin of Product |
United States |
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